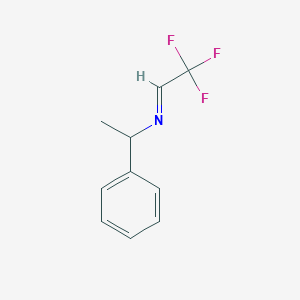
N-(1-Phenylethyl)-2,2,2-trifluoroethaneimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Phenylethyl)-2,2,2-trifluoroethaneimine is an organic compound characterized by the presence of a trifluoromethyl group attached to an ethaneimine backbone, with a phenylethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenylethyl)-2,2,2-trifluoroethaneimine typically involves the reaction of 1-phenylethylamine with a trifluoromethylating agent under controlled conditions. One common method involves the use of trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Phenylethyl)-2,2,2-trifluoroethaneimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include imine oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(1-Phenylethyl)-2,2,2-trifluoroethaneimine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(1-Phenylethyl)-2,2,2-trifluoroethaneimine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Phenylethyl)maleimide
- N-(Diphenylmethyl)-1-phenylethan-1-imine
- 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide
Uniqueness
N-(1-Phenylethyl)-2,2,2-trifluoroethaneimine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H10F3N |
|---|---|
Poids moléculaire |
201.19 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(1-phenylethyl)ethanimine |
InChI |
InChI=1S/C10H10F3N/c1-8(14-7-10(11,12)13)9-5-3-2-4-6-9/h2-8H,1H3 |
Clé InChI |
QNHOYNWFGIPENM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N=CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















